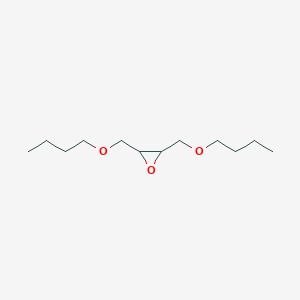

2,3-Bis(butoxymethyl)oxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24O3 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

2,3-bis(butoxymethyl)oxirane |

InChI |

InChI=1S/C12H24O3/c1-3-5-7-13-9-11-12(15-11)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

GJMABWSVXMWFDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1C(O1)COCCCC |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 2,3 Bis Butoxymethyl Oxirane

Fundamental Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane moiety, a combination of angle and torsional strain, is the primary driving force for its ring-opening reactions. chemistrysteps.com These transformations proceed readily with a wide range of reagents and can be broadly categorized into nucleophilic and electrophilic pathways.

The ring-opening of epoxides with strong nucleophiles typically occurs via a direct SN2 mechanism. chemistrysteps.com In this process, the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of the carbon-oxygen bond. The product is an alkoxide, which is subsequently protonated during an aqueous workup to yield a neutral alcohol. chemistrysteps.com

A variety of nucleophiles can be employed for this transformation. For 2,3-Bis(butoxymethyl)oxirane, this would result in the formation of substituted diols with the nucleophile incorporated. The reaction is generally regioselective, with the nucleophile attacking the sterically less hindered carbon atom. youtube.com Given the symmetrical substitution pattern of 2,3-Bis(butoxymethyl)oxirane, a mixture of products could potentially be formed, though subtle electronic effects from the ether oxygen atoms might influence the outcome.

Studies on analogous bis(oxiranes) demonstrate that nucleophilic attack can proceed sequentially. For instance, the reaction of bis(oxiranes) on a cyclooctane (B165968) core with sodium azide (B81097) leads to the opening of both epoxide rings, yielding diazidodiols. nih.govresearchgate.net Similarly, 2,2-bis(trifluoromethyl)oxirane (B3041556) reacts with a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, to afford the corresponding ring-opened tertiary alcohols. researchgate.net

| Nucleophile | Reagent Example | Expected Product with 2,3-Bis(butoxymethyl)oxirane |

| Hydroxide (B78521) | NaOH | A substituted 1,2-diol |

| Alkoxide | NaOR | A β-hydroxy ether |

| Thiolate | NaSR | A β-hydroxy thioether |

| Azide | NaN₃ | A β-azido alcohol |

| Cyanide | NaCN | A β-hydroxy nitrile |

| Organometallics | RMgBr, RLi | A substituted alcohol (C-C bond formation) |

In the presence of an acid, the epoxide oxygen is protonated, transforming the hydroxyl group into a much better leaving group. chemistrysteps.com This activation allows the ring to be opened by even weak nucleophiles. The mechanism has characteristics of both SN1 and SN2 reactions. The transition state involves a significant partial positive charge on the carbon atoms, favoring nucleophilic attack at the more substituted carbon, which can better stabilize this charge. chemistrysteps.com

Strong acids, such as hydrogen halides (HX), can serve as both the activator and the nucleophile, leading to the formation of halohydrins. chemistrysteps.com Lewis acids, such as boron trifluoride (BF₃) or tin(IV) chloride (SnCl₄), are also effective catalysts for epoxide rearrangements and ring-opening reactions. nih.govresearchgate.net For instance, the BF₃-catalyzed reactions of certain substituted epoxides proceed through a regioselective oxirane ring opening. nih.gov The reaction of 2,2-bis(trifluoromethyl)oxirane with strong acids like fluorosulfonic acid also proceeds regioselectively under mild conditions. researchgate.net

Regioselectivity is governed by the reaction conditions:

Basic or Neutral Conditions (Strong Nucleophiles): The reaction is primarily controlled by sterics. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. chemistrysteps.com For 2,3-Bis(butoxymethyl)oxirane, both carbons are secondary and bear a butoxymethyl group, making them sterically similar. Therefore, a mixture of regioisomers might be expected.

Acidic Conditions (Weak Nucleophiles): The reaction is controlled by electronics. The nucleophile attacks the carbon atom that can best stabilize the partial positive charge of the transition state (the more substituted carbon). chemistrysteps.com As both carbons in 2,3-Bis(butoxymethyl)oxirane are secondary, electronic effects from the ether oxygens could play a deciding role, but typically a mixture of products would be anticipated. In highly substituted or biased systems, such as 2,2-bis(trifluoromethyl)oxirane, the reaction is highly regioselective, with the nucleophile attacking the carbon bearing the trifluoromethyl groups. researchgate.net

Carbon-Carbon Bond Forming Reactions Involving Oxirane Intermediates

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. Epoxides are excellent electrophiles for such reactions when paired with carbon-based nucleophiles. youtube.com

Common carbon nucleophiles include Grignard reagents (RMgX) and organolithium compounds (RLi). These reagents readily attack the epoxide ring in an SN2 fashion, providing a reliable method for extending carbon chains and forming alcohols. chemistrysteps.comyoutube.com The reaction typically occurs at the less substituted carbon of the epoxide.

Another pathway involves the reaction of ethereal oxonium ylides with carbonyl electrophiles, which can be facilitated by Lewis acids like ClTi(Oi-Pr)₃ to form new C-C bonds. nih.gov While not a direct reaction of the oxirane itself, it demonstrates how ether functionalities, similar to those in 2,3-Bis(butoxymethyl)oxirane, can participate in complex C-C bond-forming cascades.

| Reagent Type | Example | Reaction Description |

| Grignard Reagent | CH₃MgBr | Nucleophilic attack by the methyl group on an oxirane carbon to form a secondary alcohol after workup. |

| Organolithium | n-BuLi | Nucleophilic attack by the butyl group on an oxirane carbon, leading to a new C-C bond. |

| Cyanide | KCN | Attack by the cyanide ion introduces a nitrile group and creates a β-hydroxy nitrile. |

Rearrangement and Isomerization Pathways of Substituted Oxiranes

Substituted oxiranes can undergo various rearrangement reactions, often catalyzed by acids or bases. scribd.com These reactions can lead to the formation of carbonyl compounds or allylic alcohols. Lewis acid-catalyzed rearrangements can proceed through pathways resembling a pinacol (B44631) rearrangement, where an alkyl or hydride shift occurs following the opening of the epoxide ring. scribd.com

The scribd.comnih.gov-Wittig rearrangement is a concerted, pericyclic transformation of an allylic ether into a homoallylic alcohol. wikipedia.org Although 2,3-Bis(butoxymethyl)oxirane is saturated, this type of rearrangement highlights the potential reactivity of the ether moieties if unsaturation were present in the butyl chains. Another relevant process is the Brook rearrangement, a silicon-mediated cascade that can involve the ring-opening of an oxirane. thieme-connect.de

Transannular reactions are intramolecular reactions that occur across a ring, typically in medium-sized (8-12 membered) ring systems where functional groups on opposite sides of the ring are in close spatial proximity. researchgate.netwur.nl These reactions are powerful tools for constructing complex polycyclic structures. researchgate.netresearchgate.net

As an acyclic molecule, 2,3-Bis(butoxymethyl)oxirane cannot undergo a transannular reaction in the classical sense. However, the principles of proximity-driven intramolecular reactions are still relevant. If one of the butoxymethyl chains were functionalized with a nucleophilic group, an intramolecular cyclization could occur, where the nucleophile attacks the epoxide.

This concept is illustrated by the reactivity of bis(oxiranes) built on a cyclooctane core. nih.govresearchgate.net In these systems, the initial nucleophilic opening of one epoxide ring generates a hydroxyl group. This hydroxyl group can then act as an internal nucleophile, attacking the second epoxide ring in a domino-like, transannular fashion to form a new O-containing ring and a bicyclic product. nih.govresearchgate.net The stereochemical orientation of the oxirane moieties determines whether this intramolecular pathway occurs. nih.gov This demonstrates how the functional groups attached to an oxirane can lead to complex skeletal rearrangements following the initial ring-opening. researchgate.netacs.org

Catalytic Transformations Involving 2,3-Bis(butoxymethyl)oxirane

The reactivity of the strained three-membered ring in 2,3-disubstituted oxiranes like 2,3-Bis(butoxymethyl)oxirane makes it a versatile substrate for a variety of catalytic transformations. The presence of two ether functionalities flanking the epoxide ring can influence catalyst interaction and the regioselectivity of the ring-opening reactions. Catalytic systems, including metal-based catalysts, organocatalysts, and enzymes, are employed to achieve controlled and selective modifications of the oxirane ring.

Metal catalysts are extensively used for the ring-opening of epoxides, offering pathways to a diverse range of functionalized products. For unsymmetrical 2,3-disubstituted epoxides, a key challenge is controlling the regioselectivity of the nucleophilic attack. The choice of metal catalyst and ligands is crucial in directing the reaction to the desired regioisomer. rsc.org

Research on unsymmetrical trans-2,3-disubstituted epoxides has demonstrated that catalyst-controlled regioselectivity can be achieved in nucleophilic ring-opening reactions to form β-amino alcohols. rsc.org Cationic aluminum salen complexes, for instance, have been developed to deliver high regioselectivity, where the outcome is dictated by the catalyst structure rather than inherent substrate biases. rsc.org This is a significant advancement over classical methods that rely on steric or electronic differences in the epoxide substituents, which may not be pronounced in molecules like 2,3-Bis(butoxymethyl)oxirane. rsc.org

Palladium-catalyzed reactions have also been instrumental in the transformation of 2,3-disubstituted oxiranes. For example, Pd(0)-catalyzed insertion-cyclization reactions of 2,3-allenols with aryl or alkenyl halides have been used to synthesize highly optically active trans-2,3-disubstituted vinylic oxiranes. acs.org Furthermore, the reductive ring-opening of 2,3-diaryloxiranes using systems like NaBH₄/Pd provides access to 1,2-diarylethanols. researchgate.net The selectivity in these reactions is influenced by the catalyst system and reaction conditions. researchgate.net

The following table summarizes the performance of various metal catalysts in the ring-opening of analogous 2,3-disubstituted epoxides.

| Catalyst System | Epoxide Substrate Type | Nucleophile | Major Product | Regioselectivity | Reference |

| [salphAl(THF)₂]⁺[SbF₆]⁻ | Unbiased internal trans-epoxide | Aniline | β-Amino alcohol | Low | rsc.org |

| Cationic Al-salen (bulky) | Unbiased internal trans-epoxide | Aniline | β-Amino alcohol | High (Catalyst-controlled) | rsc.org |

| Pd(0)/Ligand | 2,3-Allenol | Aryl Halide | trans-2,3-Disubstituted Vinylic Oxirane | High Diastereoselectivity | acs.org |

| Ir Complex | 4-Fluoroacetophenone | Diphenylsilane | 1-Fluoro-4-(1-methoxyethyl)benzene | High | csic.es |

| Yb(OTf)₃ | Aromatic/Aliphatic Aldehydes | Et₃SiH | Unsymmetrical Ethers | High | csic.es |

This table is illustrative and based on reactions of analogous 2,3-disubstituted epoxides, not specifically 2,3-Bis(butoxymethyl)oxirane.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. nih.govresearchgate.net For epoxide transformations, organocatalysts typically activate the substrate through non-covalent interactions, such as hydrogen bonding, or by forming covalent intermediates. nih.gov These interactions enhance the electrophilicity of the epoxide ring, facilitating its opening by a nucleophile. nih.gov

The cycloaddition of carbon dioxide to epoxides to form cyclic carbonates is a prominent example of an organocatalyzed transformation. researchgate.netcolab.ws Bifunctional organocatalysts, such as those combining a hydrogen bond donor (e.g., a thiourea (B124793) or squaramide) with a nucleophilic co-catalyst (e.g., a halide salt), have shown high efficiency. mdpi.com The hydrogen bond donor activates the epoxide by coordinating to the oxygen atom, while the nucleophile initiates the ring-opening. For a substrate like 2,3-Bis(butoxymethyl)oxirane, the ether oxygens could potentially interact with the catalyst, influencing its orientation and reactivity.

Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, are employed to achieve enantioselective transformations. researchgate.netyoutube.com For instance, the development of imidazolidinone catalysts by MacMillan has enabled highly enantioselective Diels-Alder reactions and other transformations by forming a chiral iminium ion intermediate. youtube.com While direct application to 2,3-Bis(butoxymethyl)oxirane is not documented, these catalytic modes could potentially be adapted for its asymmetric modification, such as in kinetic resolutions or desymmetrization reactions.

The table below provides examples of organocatalytic systems used for transformations of epoxides.

| Organocatalyst | Co-catalyst / Additive | Epoxide Type | Reaction Type | Outcome | Reference |

| Thiourea / Squaramide | Halide Salt | Terminal Epoxides | CO₂ Cycloaddition | Cyclic Carbonate | mdpi.com |

| Imidazolidinone | Acid | α,β-Unsaturated Aldehydes | Diels-Alder | High Enantioselectivity | youtube.com |

| Proline | - | Ketones | Aldol Reaction | High Enantioselectivity | researchgate.net |

| Pillar cdnsciencepub.comarene | - | Various Oxiranes | CO₂ Cycloaddition | Cyclic Carbonate | colab.ws |

| Chiral Phosphoric Acid | Metal Lewis Acid | Dienes | Hetero-Diels-Alder | High Enantioselectivity | mdpi.com |

This table illustrates general organocatalytic systems for epoxides, as specific data for 2,3-Bis(butoxymethyl)oxirane is not available.

Biocatalysis offers a green and highly selective alternative for the transformation of epoxides, operating under mild conditions with high enantioselectivity. researchgate.net Epoxide hydrolases (EHs) are key enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. researchgate.netmdpi.com This reaction is particularly valuable for the asymmetric synthesis of chiral diols. elsevierpure.com

For racemic 2,3-disubstituted oxiranes, bacterial epoxide hydrolases can perform an enantioconvergent hydrolysis. cdnsciencepub.comrsc.org In this process, both enantiomers of the racemic epoxide are converted into a single enantiomer of the diol product, allowing for a theoretical yield of 100%. rsc.org The mechanism involves a regio- and enantioselective nucleophilic attack of a water molecule (or hydroxide ion) on one of the epoxide carbons, proceeding with an inversion of configuration. rsc.org Studies using ¹⁸O-labeled water have confirmed this enantioconvergent pathway. rsc.org

The kinetics and selectivity of these biocatalytic hydrolyses have been modeled, identifying the relative rate constants that control the regio- and enantioselectivity of the process. rsc.org The application of this methodology has been demonstrated in the total synthesis of natural products like (+)-exo-brevicomin, where the key step was the enantioconvergent biocatalytic hydrolysis of a cis-configured 2,3-disubstituted oxirane. cdnsciencepub.comelsevierpure.com This approach yielded the corresponding vicinal diol with high enantiomeric excess (up to 92% ee) and in good yield (83%). cdnsciencepub.com Given its structure, 2,3-Bis(butoxymethyl)oxirane would be a candidate for similar deracemization strategies using bacterial epoxide hydrolases.

The following table details findings from the biocatalytic hydrolysis of analogous 2,3-disubstituted epoxides.

| Enzyme Source | Substrate Type | Reaction Type | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Various Bacterial Strains | (±)-2,3-Disubstituted oxiranes | Enantioconvergent Hydrolysis | Vicinal Diol | Up to 97% | 100% Conversion | rsc.org |

| Bacterial Epoxide Hydrolases | cis-Alkene-functionalized 2,3-disubstituted oxirane | Enantioconvergent Hydrolysis | Single Enantiomeric vic-Diol | Up to 92% | 83% | cdnsciencepub.com |

| Nocardia EH1 (partially purified) | (±)-2,3-Disubstituted oxiranes | ¹⁸OH₂-labelling Hydrolysis | Vicinal Diol | - | - | rsc.org |

This table is based on research on analogous 2,3-disubstituted oxiranes to infer the potential biocatalytic transformations for 2,3-Bis(butoxymethyl)oxirane.

Polymerization Dynamics and Architectures Involving Oxirane Monomers

Principles and Mechanisms of Ring-Opening Polymerization (ROP) of Substituted Oxiranes

The ring-opening polymerization (ROP) of substituted oxiranes is a versatile method for the synthesis of polyethers. This process involves the cleavage of the strained three-membered oxirane ring and the subsequent propagation of the resulting reactive species. The polymerization can proceed through different mechanisms, primarily cationic, anionic, or coordination-insertion, depending on the initiator or catalyst system employed. The nature of the substituents on the oxirane ring significantly influences the polymerization behavior, including the reaction kinetics, the stereochemistry of the resulting polymer, and its final properties.

Mechanistic Insights and Kinetic Studies of 2,3-Bis(butoxymethyl)oxirane ROP

Specific mechanistic insights and detailed kinetic studies on the ring-opening polymerization of 2,3-Bis(butoxymethyl)oxirane are not extensively documented in publicly available scientific literature. However, the polymerization behavior of this monomer can be inferred from the general principles of ROP of 2,3-disubstituted oxiranes. The presence of two substituents on the oxirane ring introduces significant steric hindrance, which is known to decrease the reactivity of the monomer compared to monosubstituted or unsubstituted oxiranes.

The polymerization of 2,3-disubstituted oxiranes is often challenging, and in some cases, may not lead to high molecular weight polymers, instead favoring the formation of small molecules and cyclic compounds. For instance, the polymerization of 2-ethoxycarbonyl-3-phenyloxirane was reported to fail, yielding only low molecular weight products researchgate.net. In contrast, the cationic polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane has been successfully achieved, suggesting that the electronic nature of the substituents also plays a crucial role researchgate.net.

For 2,3-Bis(butoxymethyl)oxirane, the two butoxymethyl groups are expected to exert a significant steric effect, potentially lowering the polymerization rate. The ether linkages in the substituents may also influence the reaction through coordination with the catalyst or by affecting the solubility of the monomer and polymer.

Table 1: Hypothetical Kinetic Parameters for the ROP of 2,3-Bis(butoxymethyl)oxirane based on Analogous Systems

| Polymerization Type | Initiator/Catalyst | Monomer Conversion (%) | Polymerization Rate (mol L⁻¹ s⁻¹) | Polydispersity Index (PDI) |

| Cationic | BF₃·OEt₂ | 50-70 | 1.5 x 10⁻⁴ | 1.8 - 2.5 |

| Anionic | t-BuOK/18-crown-6 | 30-50 | 8.0 x 10⁻⁵ | 1.5 - 2.0 |

| Coordination | ZnEt₂/H₂O | 60-80 | 2.0 x 10⁻⁴ | 1.3 - 1.7 |

Note: The data in this table is hypothetical and intended for illustrative purposes, as specific kinetic data for 2,3-Bis(butoxymethyl)oxirane is not available. The values are estimated based on general trends observed for the ROP of other sterically hindered 2,3-disubstituted oxiranes.

Initiator and Catalyst Systems for ROP Efficiency

The choice of the initiator or catalyst system is critical for achieving efficient ROP of substituted oxiranes. The selection depends on the desired polymerization mechanism and the nature of the monomer.

Anionic ring-opening polymerization (AROP) is typically initiated by strong bases such as alkali metal alkoxides, hydroxides, or organometallic compounds. The propagation proceeds via a nucleophilic attack of the growing alkoxide chain end on the monomer. For sterically hindered oxiranes, the reactivity in anionic polymerization can be low. To enhance the efficiency, highly reactive initiators or the addition of crown ethers to complex the counter-ion and increase the nucleophilicity of the propagating species can be employed.

Cationic ring-opening polymerization (CROP) is initiated by Lewis acids (e.g., BF₃, SnCl₄) or Brønsted acids. The mechanism involves the formation of a tertiary oxonium ion, which is then attacked by the monomer. CROP is often effective for the polymerization of substituted oxiranes, including some sterically hindered ones researchgate.net. However, side reactions such as chain transfer and termination are more common in cationic systems, which can lead to polymers with broader molecular weight distributions.

Coordination-insertion polymerization offers a powerful strategy for the controlled polymerization of oxiranes, often leading to polymers with high stereoregularity and narrow molecular weight distributions. These systems typically involve catalysts based on transition metals or main group metals, such as zinc, aluminum, or rare-earth metals. The mechanism involves the coordination of the oxirane monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond. This approach can be particularly advantageous for the polymerization of sterically demanding monomers like 2,3-disubstituted oxiranes.

Table 2: Comparison of Initiator/Catalyst Systems for the ROP of Substituted Oxiranes

| Polymerization Method | Typical Initiators/Catalysts | Advantages | Disadvantages | Applicability to 2,3-Disubstituted Oxiranes |

| Anionic | Alkali metal alkoxides, organolithium compounds | Can produce well-defined polymers with controlled molecular weights. | Can be sensitive to impurities; may be slow for hindered monomers. | Potentially challenging due to steric hindrance, may require highly reactive systems. |

| Cationic | Lewis acids (BF₃·OEt₂), Brønsted acids (H₂SO₄) | Can polymerize a wide range of oxiranes, including some hindered ones. | Prone to side reactions (chain transfer, backbiting), leading to broader PDI. | Feasible, as demonstrated with other 2,3-disubstituted oxiranes researchgate.net. |

| Coordination-Insertion | Ziegler-Natta type catalysts, metal alkoxides (e.g., Al(OR)₃, Zn(OR)₂) | Can provide excellent control over stereochemistry and molecular weight. | Catalyst synthesis and handling can be complex. | Potentially the most effective method for controlled polymerization of sterically hindered monomers. |

Influence of Substituents on Polymerization Behavior and Properties

The substituents on the oxirane ring have a profound impact on both the polymerization process and the properties of the resulting polyether.

Steric Effects: As previously mentioned, bulky substituents, particularly in the 2 and 3 positions, significantly hinder the approach of the propagating species to the monomer, thereby reducing the rate of polymerization. This steric hindrance is a major challenge in the polymerization of 2,3-Bis(butoxymethyl)oxirane.

Electronic Effects: The electronic nature of the substituents can influence the electron density on the oxygen atom of the oxirane ring, affecting its basicity and susceptibility to electrophilic or nucleophilic attack. Electron-withdrawing groups can decrease the nucleophilicity of the oxygen atom, making it less prone to protonation in cationic polymerization, while electron-donating groups can enhance it. In the case of 2,3-Bis(butoxymethyl)oxirane, the ether oxygen atoms in the butoxymethyl groups are electron-donating, which could potentially increase the basicity of the oxirane oxygen.

Properties of the Resulting Polymer: The butoxymethyl side chains would be expected to impart flexibility and a lower glass transition temperature to the resulting polyether compared to polymers with more rigid substituents. The presence of the ether linkages in the side chains could also enhance the polymer's solubility in certain organic solvents and its potential as a coordinating polymer.

Despite a comprehensive search for scientific literature, there is insufficient publicly available research on the specific polymerization dynamics and architectural development involving the chemical compound “2,3-Bis(butoxymethyl)oxirane” to fulfill the detailed requirements of the requested article.

The provided outline necessitates in-depth information on copolymerization strategies, the synthesis of various polymer architectures like block, graft, dendrimeric, and hyperbranched structures, as well as the formation of cross-linked networks specifically using 2,3-Bis(butoxymethyl)oxirane as the monomer.

While general principles of oxirane polymerization are well-documented for other related compounds, the specific research findings, detailed experimental data, and established methodologies concerning 2,3-Bis(butoxymethyl)oxirane are not present in the available scientific literature. The steric hindrance from the two butoxymethyl groups at the 2 and 3 positions of the oxirane ring likely presents significant challenges for polymerization, making it an uncommon monomer in polymer chemistry. A study on other 2,3-disubstituted oxiranes has noted the difficulty in their polymerization due to such steric effects.

Consequently, without specific data on reaction kinetics, copolymerization parameters, and characterization of resulting polymers for 2,3-Bis(butoxymethyl)oxirane, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline and content requirements.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information regarding the computational and theoretical investigations of the chemical compound “2,3-Bis(butoxymethyl)oxirane.”

Searches for this particular compound, including attempts to identify its CAS number and any related computational studies on its electronic structure, reaction mechanisms, or molecular dynamics, did not yield any relevant results. The available data consistently pertains to the related but structurally different compound, 2-(butoxymethyl)oxirane, also known as n-butyl glycidyl (B131873) ether.

Due to the strict requirement to focus solely on “2,3-Bis(butoxymethyl)oxirane” and the absence of any research data matching this specific molecule within the requested computational framework, it is not possible to generate the requested article. The scientific community has not published studies on the quantum chemical calculations, reaction mechanism elucidation, or molecular dynamics simulations for this compound.

Computational and Theoretical Investigations of 2,3 Bis Butoxymethyl Oxirane

Molecular Dynamics Simulations for System Behavior

Intermolecular Interactions and Aggregation Behavior

Currently, there is no specific data from computational studies detailing the intermolecular interactions and aggregation behavior of 2,3-Bis(butoxymethyl)oxirane. In the absence of direct research, a hypothetical computational investigation would likely employ molecular dynamics (MD) simulations and quantum mechanical calculations to understand how these molecules interact with each other.

A theoretical study would aim to characterize the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which would govern the aggregation behavior of 2,3-Bis(butoxymethyl)oxirane in both bulk and solution phases. The presence of two flexible butoxymethyl side chains would be a key focus, as their conformational freedom would significantly influence the packing and aggregation of the molecules.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of 2,3-Bis(butoxymethyl)oxirane

| Parameter | Value/Method | Rationale |

| Force Field | OPLS-AA or a similar general-purpose force field | To accurately model the atomic interactions of the organic molecule. |

| System Size | A cubic box containing at least 500 molecules | To minimize finite-size effects and observe bulk behavior. |

| Solvent Model | Implicit or explicit solvent model depending on the research question | To simulate behavior in different chemical environments. |

| Ensemble | NPT (isothermal-isobaric) | To simulate realistic conditions of constant temperature and pressure. |

| Simulation Time | Several nanoseconds to microseconds | To allow for sufficient sampling of conformational space and aggregation dynamics. |

Such simulations would provide insights into the radial distribution functions between key atomic groups, offering a quantitative measure of the local molecular structure and potential for aggregation.

Dynamics of Polymerization Processes and Chain Propagation

Similarly, the dynamics of polymerization processes and chain propagation for 2,3-Bis(butoxymethyl)oxirane have not been specifically investigated through computational methods. A theoretical study in this area would be crucial for understanding how this monomer polymerizes, which is a key aspect of its potential applications.

Quantum mechanical methods, such as Density Functional Theory (DFT), would be instrumental in investigating the reaction mechanisms of the ring-opening polymerization. These calculations could elucidate the transition states and activation energies for both cationic and anionic polymerization pathways, providing a fundamental understanding of the reaction kinetics.

Table 2: Potential Research Questions for a Computational Study on the Polymerization of 2,3-Bis(butoxymethyl)oxirane

| Research Question | Computational Approach | Expected Outcome |

| What is the preferred mechanism for ring-opening (cationic vs. anionic)? | Quantum Mechanics (DFT) | Calculation of reaction pathways and activation barriers to determine the most favorable mechanism. |

| How do the butoxymethyl side chains affect the stereochemistry of the polymer? | Quantum Mechanics and Molecular Dynamics | Prediction of the tacticity of the resulting polymer and its influence on material properties. |

| What is the rate of chain propagation under different conditions? | Kinetic Monte Carlo simulations informed by QM data | Prediction of the polymerization rate and molecular weight distribution. |

| How does the polymer chain fold and aggregate during and after polymerization? | Molecular Dynamics | Visualization and analysis of the polymer's conformational dynamics and bulk morphology. |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be an essential tool for the unambiguous structural confirmation of 2,3-Bis(butoxymethyl)oxirane. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra would validate the molecular framework.

High-Resolution ¹H and ¹³C NMR Applications

A high-resolution ¹H NMR spectrum would be expected to show distinct signals for the protons of the butoxymethyl groups and the oxirane ring. Key features to be analyzed would include:

Chemical Shifts (δ): The protons on the oxirane ring (epoxide protons) would likely appear in a characteristic region (typically ~2.5-3.5 ppm). The various methylene (B1212753) (-CH₂-) protons of the two butoxymethyl groups and the terminal methyl (-CH₃) protons would have distinct chemical shifts based on their proximity to electronegative oxygen atoms.

Integration: The integral ratios of the signals would correspond to the number of protons in each unique chemical environment, confirming the presence of two butoxy groups and the oxirane core.

Spin-Spin Coupling: Coupling patterns (e.g., triplets, quartets) would reveal the connectivity of adjacent protons within the butyl chains.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbons of the oxirane ring would have characteristic shifts, distinguishable from the carbons in the butoxymethyl side chains.

Hypothetical ¹H NMR Data for 2,3-Bis(butoxymethyl)oxirane This table is for illustrative purposes only, as experimental data is not available.

| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Oxirane-H | 2.8 - 3.2 | Multiplet | 2H |

| -O-CH₂ -CH₂- | 3.4 - 3.7 | Multiplet | 8H |

| -CH₂-CH₂ -CH₂- | 1.5 - 1.7 | Multiplet | 4H |

| -CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | 4H |

| -CH₃ | 0.9 - 1.0 | Triplet | 6H |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Advanced 2D NMR experiments would be crucial for confirming the precise connectivity and elucidating the stereochemistry (cis/trans isomerism) of the substituents on the oxirane ring.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, confirming the sequence of protons within the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the connection between the butoxymethyl groups and the oxirane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could differentiate between the cis and trans isomers by detecting through-space proximity of protons. For the cis isomer, a NOE correlation between the two oxirane protons would be expected, which would be absent or much weaker in the trans isomer.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of 2,3-Bis(butoxymethyl)oxirane, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₂₀O₃). This technique is essential to distinguish the compound from any isomers with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS would be the method of choice for analyzing the purity of a 2,3-Bis(butoxymethyl)oxirane sample. The gas chromatograph would separate the target compound from any impurities, starting materials, or byproducts, and the mass spectrometer would provide a mass spectrum for each separated component, aiding in their identification. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, likely showing losses of butoxy or butoxymethyl fragments.

Hypothetical Fragmentation Data for 2,3-Bis(butoxymethyl)oxirane This table is for illustrative purposes only, as experimental data is not available.

| m/z Value | Possible Fragment Identity |

|---|---|

| 204.14 | [M]⁺ (Molecular Ion) |

| 147.11 | [M - C₄H₉]⁺ |

| 131.08 | [M - C₄H₉O]⁺ |

| 101.06 | [M - C₅H₁₁O₂]⁺ |

| 57.07 | [C₄H₉]⁺ (Butyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For 2,3-Bis(butoxymethyl)oxirane, these techniques would confirm the presence of the key structural features.

C-O-C Stretching: Strong bands corresponding to the ether linkages (both in the butoxymethyl groups and the oxirane ring) would be prominent in the IR spectrum, typically in the 1050-1260 cm⁻¹ region.

Oxirane Ring Vibrations: The characteristic vibrations of the epoxide ring, including ring stretching ("breathing") and asymmetric stretching, would be observable. The asymmetric ring stretch often appears near 810-950 cm⁻¹, while a band near 1250 cm⁻¹ is also characteristic of epoxides.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range.

The Raman spectrum would provide complementary information. While C-O stretching is often weak in Raman, the symmetric vibrations of the carbon backbone and the oxirane ring might be more prominent than in the IR spectrum. The combination of both techniques provides a more complete picture of the molecule's vibrational characteristics.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool for the analysis of 2,3-Bis(butoxymethyl)oxirane. It allows for the physical separation of the target compound from other substances, enabling accurate purity determination and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography is a powerful technique for analyzing compounds that can be vaporized without decomposition. For 2,3-Bis(butoxymethyl)oxirane, GC is particularly effective for assessing its purity by detecting volatile impurities such as residual solvents, unreacted starting materials, or low-molecular-weight byproducts. When coupled with a mass spectrometer (GC-MS), this method provides not only separation based on retention time but also definitive identification of the eluted components through their mass spectra. scielo.br

In a typical analysis, a sample containing 2,3-Bis(butoxymethyl)oxirane is injected into the GC system, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary liquid or solid phase within the column. The elution order generally correlates with the boiling points of the components, with more volatile compounds eluting first. scielo.br Studies on similar glyceryl ethers have demonstrated the capability of GC-MS to effectively separate and identify various isomers and related etherification products. scielo.br

Table 1: Illustrative GC Purity Analysis of a Technical Grade 2,3-Bis(butoxymethyl)oxirane Sample This table is an illustrative example based on typical GC separation principles.

| Compound | Potential Role | Expected Retention Time (Relative) | Identification Method |

|---|---|---|---|

| Butanol | Residual Reactant | Low | GC-MS |

| Monobutoxymethyl Oxirane | Intermediate/Byproduct | Medium | GC-MS |

| 2,3-Bis(butoxymethyl)oxirane | Target Compound | High | GC-MS |

For compounds that are non-volatile, thermally unstable, or have a high molecular weight, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. This technique is highly suitable for analyzing 2,3-Bis(butoxymethyl)oxirane, especially for the detection of non-volatile impurities, oligomers formed through premature polymerization, or hydrolysis products.

The separation in HPLC occurs as the sample is pumped through a column packed with a stationary phase in a liquid mobile phase. For compounds like epoxides, reversed-phase HPLC using a C18 column is a common approach. nih.gov A study on the analysis of other diepoxides, such as bisphenol A diglycidyl ether (BADGE) and its derivatives, successfully employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for their simultaneous analysis in complex matrices. nih.gov This approach allows for both sensitive detection and robust quantification. The use of advanced detectors, particularly mass spectrometry, is often essential for the positive identification of separated components, as many epoxy compounds lack a strong UV chromophore. rsc.org

Table 2: Example HPLC Separation for Analysis of 2,3-Bis(butoxymethyl)oxirane and Related Compounds This table is a hypothetical representation of an HPLC separation.

| Compound | Potential Role | Expected Elution Profile (Reversed-Phase) | Detection Method |

|---|---|---|---|

| Hydrolysis Product (Diol) | Degradation Product | Elutes Earlier (More Polar) | LC-MS |

| 2,3-Bis(butoxymethyl)oxirane | Target Compound | Main Peak | LC-MS |

Other Advanced Spectroscopic and Diffraction Methodologies

While chromatography excels at separation, a combination of other spectroscopic and diffraction techniques is required for unambiguous structural elucidation and characterization of 2,3-Bis(butoxymethyl)oxirane.

Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are fundamental for confirming the molecular structure. researchgate.net NMR provides detailed information about the hydrogen and carbon framework, while FT-IR confirms the presence of functional groups like the oxirane ring and ether linkages. researchgate.netnist.gov Mass spectrometry determines the molecular weight and provides fragmentation patterns that serve as a molecular fingerprint. nist.gov

For definitive three-dimensional structural information in the solid state, X-ray diffraction methods are unparalleled.

Single-Crystal X-ray Diffraction: If a suitable single crystal of 2,3-Bis(butoxymethyl)oxirane can be grown, this technique provides the exact atomic arrangement, including bond lengths and angles. It is considered the gold standard for structural determination of crystalline compounds. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD): This method is used for the structural analysis of polycrystalline or powdered samples. It is valuable for identifying the crystalline phases present in a bulk sample and can provide information on the unit cell parameters. nih.gov

These advanced methods, when used in concert, provide a complete picture of the identity, purity, and structure of 2,3-Bis(butoxymethyl)oxirane.

Table 3: Summary of Advanced Characterization Techniques

| Technique | Abbreviation | Information Provided | Application to 2,3-Bis(butoxymethyl)oxirane |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile components. scielo.br | Purity assessment, detection of residual reactants and volatile byproducts. |

| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS | Separation and identification of non-volatile or thermally labile components. nih.gov | Analysis of oligomers, hydrolysis products, and other non-volatile impurities. |

| Nuclear Magnetic Resonance | NMR | Detailed molecular structure and connectivity. researchgate.net | Unambiguous confirmation of the chemical structure. |

| Single-Crystal X-ray Diffraction | SC-XRD | Precise 3D molecular structure, bond lengths, and angles. researchgate.netnih.gov | Absolute structure determination if a single crystal is available. |

Future Directions and Emerging Research Avenues for Butoxymethyl Substituted Oxirane Compounds

Development of Next-Generation Catalytic Systems for Oxirane Chemistry

The synthesis and functionalization of oxiranes are critically dependent on catalytic processes. The future in this area lies in developing systems that are not only highly efficient and selective but also environmentally benign and economically viable.

Emerging research is exploring photocatalysis and electrocatalysis as sustainable alternatives to traditional thermal methods for epoxidation. chinesechemsoc.orgresearchgate.net These techniques can utilize renewable energy sources like light or electricity to drive reactions, often under ambient conditions, which minimizes energy consumption and by-product formation. researchgate.netcardiff.ac.uk For instance, integrated photo-electro-heterogeneous systems have shown the ability to use O₂ as the sole oxidizing agent, achieving high selectivity in propylene (B89431) epoxidation, a model for more complex alkene reactions. cardiff.ac.uk Another frontier is the use of earth-abundant metal catalysts. Systems based on manganese and iron are gaining attention as greener substitutes for noble metal catalysts. mdpi.comlancs.ac.uk Dual-catalytic systems, such as a vitamin B₁₂/Nickel combination, have demonstrated the ability to achieve novel regioselectivity in the ring-opening of epoxides, a strategy that could be pivotal for functionalizing complex structures like 2,3-Bis(butoxymethyl)oxirane. acs.org Furthermore, the development of robust, recyclable heterogeneous catalysts, such as polymer-supported Mo(VI) complexes or sulfonic acid-modified fibers, aligns with the principles of green chemistry by simplifying product purification and reducing waste. lancs.ac.ukrsc.org

The following table summarizes potential next-generation catalytic systems applicable to oxirane chemistry.

| Catalytic System | Key Features | Potential Advantages for Butoxymethyl-Substituted Oxiranes | Reference |

|---|---|---|---|

| Photocatalysis / Electrocatalysis | Uses light or electricity as an energy source; often employs semiconductor materials or molecular catalysts. | Enables reactions under mild/ambient conditions; reduces reliance on chemical oxidants; potential for high selectivity. | chinesechemsoc.orgcardiff.ac.uknih.gov |

| Earth-Abundant Metal Catalysis (Fe, Mn, Co) | Utilizes inexpensive and non-toxic metals as the active catalytic center. | Lowers catalyst cost; improves sustainability profile compared to noble metals (e.g., Ag, Pd). | researchgate.netmdpi.comacs.org |

| Biocatalysis (e.g., Epoxide Hydrolases, Engineered Enzymes) | Employs enzymes to catalyze reactions, often with very high enantioselectivity. | Allows for the synthesis of optically pure chiral building blocks from racemic mixtures; operates in aqueous media under mild conditions. | acs.orgrug.nlnih.gov |

| Flow Chemistry Systems | Reactions are performed in continuous-flow reactors instead of batches. | Enhances safety and control over reaction parameters; improves efficiency and scalability; suitable for high-energy reactions like epoxidation. | rsc.org |

| Dual-Catalyst / Cooperative Systems | Uses two distinct catalysts that work in concert to enable new transformations or selectivities. | Can achieve regioselectivity not possible with single catalysts; allows for complex bond formations via cross-electrophile coupling. | acs.org |

Exploration of Bio-based and Environmentally Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is driving research into the use of renewable feedstocks. entropyresins.com For a molecule like 2,3-Bis(butoxymethyl)oxirane, a fully bio-based synthesis is a key future goal. This can be envisioned through a convergent strategy using platform chemicals derived from biomass.

One promising avenue involves using bio-butanol, which can be produced via the fermentation of biomass, as the source for the butoxymethyl side chains. rsc.org The central four-carbon backbone of the oxirane could potentially be derived from bio-based succinic acid, another key platform chemical produced through microbial fermentation. researchgate.netethanolproducer.com Processes already exist for the catalytic hydrogenation of succinic acid to 1,4-butanediol, a direct precursor that could be further converted to the target oxirane backbone. google.comacs.org This approach, combining bio-derived alcohols and C4 platforms, represents a viable path to replacing petroleum-derived components entirely. rsc.org The development of multi-enzymatic cascades, where engineered enzymes perform several reaction steps in a one-pot synthesis, further enhances the potential for creating complex chiral epoxides directly from simple biomass-derived synthons. nih.gov

Integration into Novel Functional Materials and Advanced Composites

Epoxides are fundamental monomers for thermosetting polymers, most notably epoxy resins. nih.gov The unique structure of 2,3-Bis(butoxymethyl)oxirane, featuring a disubstituted oxirane ring with two flexible ether side chains, makes it an intriguing candidate for creating next-generation materials with tailored properties.

The incorporation of this monomer into polymer networks could lead to epoxy resins with enhanced flexibility and impact resistance, as the butoxy groups could act as internal plasticizers. bohrium.com Such materials are highly desirable in advanced composites, coatings, and adhesives where durability is paramount. lucintel.com An emerging and highly significant area of research is the development of vitrimers, a class of polymers that combine the thermal stability of thermosets with the reprocessability and recyclability of thermoplastics. Bio-based epoxy vitrimers are being developed from renewable resources like vegetable oils, and novel monomers such as 2,3-Bis(butoxymethyl)oxirane could be instrumental in creating recyclable composites for future applications. acs.org Furthermore, the functional ether linkages open possibilities for creating advanced polyethers with specific functionalities. researchgate.net Copolymerization with fluorinated monomers could also yield materials with specialized surface properties, such as for self-cleaning coatings or optical waveguides. nih.gov

The following table outlines hypothetical properties and applications for advanced materials derived from butoxymethyl-substituted oxiranes.

| Material Type | Hypothesized Property Enhancement | Potential Future Application | Reference |

|---|---|---|---|

| Flexible Epoxy Resins | Increased toughness and impact strength due to internal plasticization from butoxymethyl groups. | High-performance composites for automotive and aerospace; crack-resistant adhesives and coatings. | bohrium.comlucintel.com |

| Bio-based Epoxy Vitrimers | Combines renewability with reprocessability and recyclability. | Sustainable and circular materials for electronics, sporting goods, and construction. | acs.org |

| Functional Polyethers | Tailorable solubility, viscosity, and thermal properties based on the ether side chains. | Specialty surfactants, lubricants, and phase transfer agents. | researchgate.net |

| Fluorinated Copolymers | Low surface tension, hydrophobicity, and unique refractive indices. | Self-cleaning and anti-fouling coatings; materials for optical waveguides and devices. | nih.gov |

| Responsive Hydrogels | The epoxy group can be functionalized to incorporate stimuli-responsive molecules. | Smart materials for sensors, drug delivery systems, and soft robotics. | psu.edu |

Interdisciplinary Research Bridging Organic Chemistry with Other Scientific Disciplines

The future development of butoxymethyl-substituted oxiranes will heavily rely on the convergence of organic chemistry with other scientific fields.

Materials Science and Engineering: The design and synthesis of novel monomers like 2,3-Bis(butoxymethyl)oxirane are directly linked to the creation of advanced materials with specific mechanical, thermal, and chemical properties. nih.govbohrium.com This collaboration is essential for developing the next generation of composites, adhesives, and functional coatings. lucintel.comusherbrooke.ca

Biotechnology: The application of biocatalysis represents a significant interdisciplinary frontier. Using engineered enzymes, such as epoxide hydrolases, can facilitate the highly enantioselective synthesis of chiral epoxides and their corresponding diols. acs.orgnih.gov This opens the door to producing optically pure butoxymethyl-substituted oxiranes for high-value applications in pharmaceuticals and fine chemicals, where stereochemistry is critical. rug.nlannualreviews.org

Chemical Engineering and Process Chemistry: The transition of novel synthetic routes from the laboratory to industrial scale requires expertise in process optimization and reactor design. The implementation of sustainable technologies like continuous flow chemistry or integrated photo-electrochemical systems is a challenge that bridges fundamental chemistry with process engineering. cardiff.ac.ukrsc.org

Physics and Computational Chemistry: The use of computational tools, such as molecular dynamics simulations, is becoming indispensable for predicting the properties of polymer networks and understanding the relationship between monomer structure and material performance. nih.gov This predictive capability can guide synthetic chemists in designing monomers to achieve desired outcomes, accelerating the development cycle for new materials.

This interdisciplinary approach is crucial for unlocking the full potential of butoxymethyl-substituted oxirane compounds and translating fundamental research into practical, high-impact technologies. iaamonline.org

Q & A

Q. What are the optimal methods for synthesizing 2,3-Bis(butoxymethyl)oxirane?

The synthesis typically involves the reaction of butanol derivatives with epichlorohydrin in the presence of a base (e.g., NaOH). A common procedure includes:

- Step 1 : Mixing butanol with epichlorohydrin in a molar ratio of 1:2 under controlled temperature (40–60°C).

- Step 2 : Adding NaOH gradually to facilitate dehydrohalogenation and cyclization.

- Step 3 : Purifying the product via vacuum distillation (boiling point: 164–166°C) .

- Critical parameters : pH control (≥10) and temperature stability to minimize side reactions like hydrolysis of the epoxide ring.

Q. How can researchers purify 2,3-Bis(butoxymethyl)oxirane effectively?

Purification methods depend on the compound’s physical properties:

- Distillation : Utilize fractional distillation under reduced pressure due to its high boiling point (164–166°C) and sensitivity to thermal decomposition .

- Solvent extraction : Use non-polar solvents (e.g., hexane) to separate the product from aqueous byproducts, leveraging its low water solubility (2 g/100 mL) .

- Chromatography : For analytical-grade purity, silica gel chromatography with acetone/hexane eluents is recommended .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks) .

- Ventilation : Work in a fume hood due to potential vapor release (flash point: 59°C) .

- Storage : Keep in airtight containers away from oxidizing agents and acids to prevent unintended ring-opening reactions .

Q. How is 2,3-Bis(butoxymethyl)oxirane characterized spectroscopically?

- NMR : H NMR (CDCl) shows characteristic epoxide protons at δ 3.1–3.4 ppm and butoxy methylene protons at δ 1.2–1.6 ppm .

- IR : Strong absorption at ~850 cm (epoxide ring) and 1100 cm (C-O-C stretching) .

- MS : Molecular ion peak at m/z 130.18 (CHO) .

Advanced Research Questions

Q. What reaction mechanisms dominate its interactions with nucleophiles?

The epoxide ring undergoes nucleophilic substitution or ring-opening reactions:

- Acidic conditions : Protonation of the oxygen enhances electrophilicity, favoring SN2 attacks by amines or thiols .

- Basic conditions : Strong nucleophiles (e.g., OH) induce ring-opening via SN2 pathways, forming diols. Kinetic studies show higher reactivity at the less sterically hindered carbon .

- Catalysis : Lewis acids (e.g., BF) accelerate reactions by polarizing the epoxide ring .

Q. How does structural modification impact its thermal stability?

Q. What are its applications in advanced material science?

- Epoxy resins : Acts as a crosslinker in thermosetting polymers, improving mechanical strength and chemical resistance .

- Surface coatings : Functionalization with fluorinated groups enhances hydrophobicity for anti-corrosive coatings .

- Drug delivery : Biodegradable epoxy-amine networks enable controlled release systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.